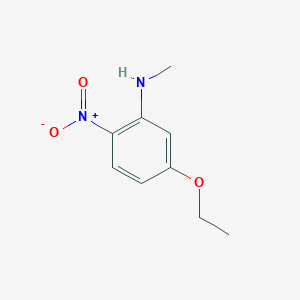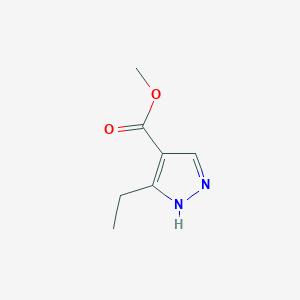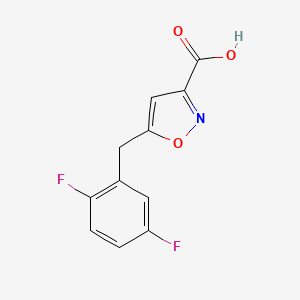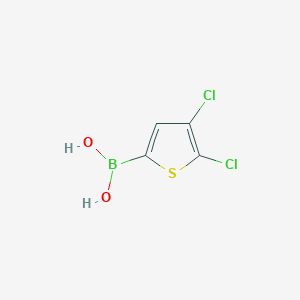
2-氰基-4-(4,4,5,5-四甲基-1,3,2-二氧杂硼环-2-基)苯基乙酸酯
描述
2-Cyano-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl acetate (2C4TMDPA) is a boronic acid derivative that has been widely studied for its potential applications in organic synthesis, pharmaceuticals, and biochemistry. It is a versatile compound with a wide range of potential uses due to its unique properties. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for 2C4TMDPA.
科学研究应用
Organic Synthesis Intermediates
This compound serves as an important intermediate in organic synthesis. Its borate and sulfonamide groups facilitate nucleophilic and amidation reactions, making it a valuable component in the synthesis of complex organic molecules .
Crystallography and Conformational Analysis
The crystal structure and conformational details of this compound can be characterized using techniques like NMR, IR, MS, and single crystal X-ray diffraction. Such analyses are crucial for understanding the molecular geometry and electronic structure, which are essential for designing molecules with desired properties .
Density Functional Theory (DFT) Studies
DFT studies on this compound help clarify its physical and chemical properties. By analyzing the molecular electrostatic potential and frontier molecular orbitals, researchers can predict the reactivity and stability of the molecule, which is beneficial for developing new materials and drugs .
Drug Synthesis and Pharmacy
In the pharmaceutical industry, the compound’s boronic acid derivatives are used to protect diols during drug synthesis. They play a role in the asymmetric synthesis of amino acids and in coupling reactions essential for creating a variety of therapeutic agents .
Enzyme Inhibition
Boric acid compounds derived from this molecule can act as enzyme inhibitors. They are particularly useful in targeting enzymes involved in disease pathways, offering a pathway to developing new medications for conditions such as cancer and microbial infections .
Fluorescent Probes
The compound is also employed as a fluorescent probe in biological research. It can identify and measure the presence of various biological molecules and ions, such as hydrogen peroxide, sugars, copper, fluoride ions, and catecholamines, which is vital for diagnostic and research purposes .
Stimulus-Responsive Drug Carriers
Due to its ability to respond to microenvironmental changes like pH, glucose, and ATP levels, this compound is used in the construction of stimulus-responsive drug carriers. These carriers can deliver drugs like insulin and genes in a controlled manner, improving the efficacy and safety of treatments .
FLAP Regulators in Neuroscience
Compounds synthesized from this molecule act as FLAP regulators within the central nervous system. By regulating the activation of the 5-lipoxygenase enzyme, they contribute to the study of neurological diseases and the development of treatments .
作用机制
Target of Action
Compounds with similar structures are often used in organic synthesis as reagents or catalysts .
Mode of Action
It’s known that boronic acids and their derivatives, such as this compound, often act as lewis acids, forming reversible covalent bonds with substances that can donate a pair of electrons .
Biochemical Pathways
Boronic acids and their derivatives are often involved in various organic reactions, including coupling reactions and catalysis .
Pharmacokinetics
As a chemical reagent, it’s primarily used in laboratory settings rather than in biological systems .
Result of Action
As a boronic acid derivative, it’s likely to be involved in the formation of covalent bonds with other molecules, potentially altering their structure or function .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound . For instance, the presence of moisture can lead to the hydrolysis of boronic acids and their derivatives . Therefore, it’s typically recommended to store such compounds in a dry, cool place .
属性
IUPAC Name |
[2-cyano-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BNO4/c1-10(18)19-13-7-6-12(8-11(13)9-17)16-20-14(2,3)15(4,5)21-16/h6-8H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIXXOCCEBUWGGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OC(=O)C)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyano-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl acetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![1-(2,7-Diazaspiro[3.5]nonan-7-yl)ethanone](/img/structure/B1428497.png)

![Ethyl 6-nitrobenzo[d]isoxazole-3-carboxylate](/img/structure/B1428499.png)

![8-Chloro-1H-pyrido[2,3-B][1,4]oxazin-2(3H)-one](/img/structure/B1428503.png)
![4-([1,2,4]Triazolo[1,5-a]pyridin-7-yloxy)-3-methylaniline](/img/structure/B1428504.png)


![Methyl 2-(1h-pyrrolo[2,3-b]pyridin-5-yloxy)-4-fluorobenzoate](/img/structure/B1428509.png)
![1H-Pyrazole, 1-[trans-4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]cyclohexyl]-4-iodo-](/img/structure/B1428511.png)
